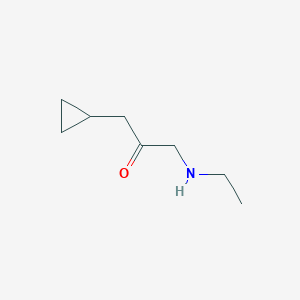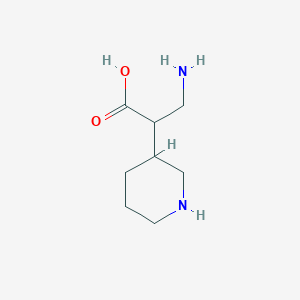
2-(6-Oxopiperidin-2-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxopiperidin-2-yl)ethanethioamide is a chemical compound characterized by the presence of a piperidinone ring and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxopiperidin-2-yl)ethanethioamide typically involves the reaction of aromatic aldehydes with Meldrum’s acid and malononitrile dimer in the presence of triethylamine. This reaction leads to the formation of (4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)malononitrile triethylammonium salts, which are then converted upon acidification to (4-aryl-3-cyano-6-oxopiperidin-2-ylidene)malononitriles . The final step involves the reaction of these compounds with thioglycolic acid anilide to produce derivatives of 1,6-naphthyridine or thieno[2,3-h][1,6]naphthyridine, depending on the conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxopiperidin-2-yl)ethanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Oxopiperidin-2-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Oxopiperidin-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The piperidinone ring may also interact with various receptors or enzymes, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Rauvotetraphyllines: These compounds bear an unusual 2,2-dimethyl-4-oxopiperidin-6-yl moiety and have been isolated from the aerial parts of Rauvolfia tetraphylla.
Apixaban: A direct inhibitor of activated factor X, containing a similar oxopiperidinyl structure.
Uniqueness
2-(6-Oxopiperidin-2-yl)ethanethioamide is unique due to its combination of a piperidinone ring and a thioamide group, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
2-(6-oxopiperidin-2-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N2OS/c8-6(11)4-5-2-1-3-7(10)9-5/h5H,1-4H2,(H2,8,11)(H,9,10) |
InChI Key |
KMKDHFLPCVPLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15255974.png)
![1-[4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one](/img/structure/B15255982.png)
![Methyl 3'-chlorospiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B15255988.png)
![4-[2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B15255992.png)








